For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Indacaterol-d3
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Indacaterol-d3. Indacaterol-d3 is the deuterium-labeled analog of Indacaterol, a potent and long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD). Due to its isotopic labeling, Indacaterol-d3 serves as an invaluable internal standard for the precise quantification of Indacaterol in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.[1][2]
Chemical Structure and Properties
Indacaterol-d3 is structurally identical to Indacaterol, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the ethyl groups of the diethyl-dihydro-indenyl moiety. This substitution results in a slightly higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of Indacaterol-d3
| Property | Value | Source(s) |
| Chemical Name | 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | [1][2][3][4][5] |
| CAS Number | 2699828-16-3 | [1][4][6] |
| Molecular Formula | C₂₄H₂₅D₃N₂O₃ | [1][5][6][7] |
| Molecular Weight | 395.52 g/mol | [1][5][6][7] |
| Appearance | Yellow Solid | [7] |
| Purity | ≥98% | [5] |
| Deuterated Forms | ≥99% (d₁-d₃) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage | Recommended storage at refrigerator temperature (2-8°C) for long-term stability. | [5] |
| Primary Application | Internal standard for the quantification of Indacaterol by GC- or LC-MS. | [1][2] |
Mechanism of Action of Indacaterol
Indacaterol exerts its therapeutic effect as a selective β2-adrenergic agonist.[8][9] The deuteration in Indacaterol-d3 does not alter its pharmacological mechanism, which is crucial for its function as an internal standard. The signaling cascade is initiated upon binding to the β2-adrenergic receptors located on the smooth muscle cells of the airways.[8][10]
This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[8][10] Indacaterol is characterized by a rapid onset of action (within 5 minutes) and a long duration of action (approximately 24 hours), which is attributed to its high affinity for lipid rafts within the cell membrane.[8][9][11]
Caption: Indacaterol's β2-adrenergic receptor signaling pathway.
Experimental Protocols and Analytical Methods
Indacaterol-d3 is predominantly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability. The most common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]
Quantification of Indacaterol in Human Plasma via LC-MS/MS
This protocol outlines a general procedure for the determination of Indacaterol in human plasma using Indacaterol-d3 as an internal standard.
Methodology:
-
Sample Preparation (Extraction):
-
Solid-Phase Extraction (SPE): A weak cation exchange SPE procedure can be employed to isolate Indacaterol and the internal standard (Indacaterol-d3) from the plasma matrix.[12]
-
Liquid-Liquid Extraction (LLE): Alternatively, ethyl acetate can be used in an LLE method to extract the analytes from plasma samples.[13]
-
To a plasma sample, a known concentration of Indacaterol-d3 solution is added before proceeding with the extraction.
-
-
Reconstitution:
-
After extraction and evaporation of the solvent, the dry residue is reconstituted in a suitable solvent mixture, such as water-methanol (30:70, v/v).[13]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column (e.g., Acquity™ C18) is typically used for separation.[12][13]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 30 mM phosphate buffer (pH 3.5), in a 30:70 (v/v) ratio.[13]
-
Flow Rate: A flow rate of around 1-2 mL/min is generally applied.[13]
-
Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the system.[13]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) mode is used to generate ions.[13]
-
Analysis: A triple-stage quadrupole (TSQ) mass spectrometer is used to detect and quantify the precursor and product ions for both Indacaterol and Indacaterol-d3.[13]
-
Quantification: The concentration of Indacaterol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (Indacaterol-d3) against a calibration curve.
-
Caption: Workflow for quantifying Indacaterol using Indacaterol-d3.
Other Analytical Techniques
While LC-MS/MS is the gold standard for bioanalysis, other methods have been developed for the determination of Indacaterol in bulk drug and pharmaceutical formulations, which could be adapted for use with Indacaterol-d3.[11][14]
Table 2: Alternative Analytical Methods for Indacaterol
| Method | Details |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation on a monolithic C18 column with UV detection at 210 nm. Mobile phase of acetonitrile and phosphate buffer.[13] |
| UV Spectroscopic Method | A standard solution of Indacaterol in methanol is prepared and its absorbance is measured. Useful for bulk drug estimation.[11] |
| TLC Densitometric Method | Samples are applied to silica gel TLC plates and developed. Quantification is performed by densitometry.[11] |
Summary
Indacaterol-d3 is an essential analytical tool for researchers and drug development professionals working with Indacaterol. Its use as an internal standard in LC-MS/MS methods provides the high level of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and quality control analyses.[2] The well-established mechanism of action of the parent compound, coupled with detailed analytical protocols, facilitates its effective implementation in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. alentris.org [alentris.org]
- 4. Indacaterol-D3 | CAS No- 2699828-16-3 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Indacaterol-d3 - CAS - 2699828-16-3 | Axios Research [axios-research.com]
- 7. Indacaterol-d3 | CymitQuimica [cymitquimica.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 11. Formulation and Evaluation of Analytical Methods for Determination of Indacaterol [ijraset.com]
- 12. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 13. researchgate.net [researchgate.net]
- 14. formulation-and-evaluation-of-analytical-methods-for-determination-of-indacaterol - Ask this paper | Bohrium [bohrium.com]
